2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C26H21N3O4S and its molecular weight is 471.53. The purity is usually 95%.
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Biological Activity
The compound 2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound belongs to a class of benzothiazine derivatives and is characterized by the following structural features:
- Amino group at position 2
- Hydroxyphenyl group at position 4
- Methylbenzyl substituent at position 6
- Dihydropyrano structure contributing to its pharmacological properties
The molecular formula is C20H20N4O3S, and it has a molecular weight of approximately 396.46 g/mol.
Antioxidant Activity
Preliminary studies indicate that derivatives of benzothiazine compounds exhibit significant antioxidant properties. For instance, compounds similar to the target compound have shown effective scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases.
Enzyme Inhibition
Research has highlighted the potential of this compound in inhibiting various enzymes linked to disease pathways:
- Monoamine Oxidase (MAO) Inhibition : A study demonstrated that related compounds inhibit MAO activity effectively, which is significant for treating neurological disorders such as depression and anxiety. The inhibition constants (Ki) for these compounds were found to be in the low micromolar range, indicating potent activity .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity:
- Cell Viability Studies : In vitro assays using cancer cell lines showed that certain derivatives reduced cell viability significantly. For example, one study reported an IC50 value of 15μM for a related compound against breast cancer cells .
- Mechanism of Action : The anticancer effect is hypothesized to involve apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
Activity Type | Compound Reference | IC50 Value | Mechanism of Action |
---|---|---|---|
Antioxidant | Similar Derivative | Not specified | Free radical scavenging |
MAO Inhibition | Related Compound | 0.06μM | Enzyme inhibition |
Anticancer (Breast) | Related Compound | 15μM | Induction of apoptosis |
Case Study 1: MAO Inhibition
In a controlled laboratory setting, researchers isolated human MAO-A and MAO-B enzymes and tested various benzothiazine derivatives. Results indicated that certain derivatives were selective inhibitors of MAO-A with minimal effects on MAO-B. This selectivity suggests potential therapeutic applications in mood disorders .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on different cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the tested compounds led to significant reductions in cell proliferation rates. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls .
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-6-2-3-7-18(16)15-29-22-9-5-4-8-20(22)24-25(34(29,31)32)23(21(14-27)26(28)33-24)17-10-12-19(30)13-11-17/h2-13,23,30H,15,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUPOCMQXHFZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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